
1,3,5-Hexatriene, 3-methyl-, (E)-
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Overview
Description
(E)-3-Methyl-1,3,5-hexatriene (CAS: 24587-26-6) is an unsaturated hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of 94.16 g/mol. It features three conjugated double bonds in a linear hexatriene backbone, with a methyl substituent at the third carbon in the (E)-configuration. This stereochemistry influences its reactivity, stability, and intermolecular interactions, making it distinct from its (Z)-isomer or unsubstituted analogs .
The compound is primarily studied in organic synthesis and materials science due to its extended π-conjugation, which affects electronic properties such as absorption spectra and polarizability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .
Industrial Production Methods
Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Scientific Research Applications of 1,3,5-Hexatriene, 3-methyl-, (E)-
1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound has various scientific research applications, including its use as a model to study conjugated systems and its potential therapeutic properties.
Areas of Application
1,3,5-Hexatriene, 3-methyl-, (E)- is utilized across several scientific disciplines:
- Chemistry: It serves as a model compound to study conjugated systems and their reactivity in various chemical reactions.
- Biology: It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Chemical Properties and Reactions
The unique structure of 1,3,5-Hexatriene, 3-methyl-, (E)- allows it to undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
- Reduction: It can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
- Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Biological Activities
1,3,5-Hexatriene, 3-methyl-, (E)- exhibits various biological activities:
- Antioxidant Activity: Polyenes like 1,3,5-hexatriene derivatives exhibit antioxidant properties, scavenging free radicals and protecting cellular components from oxidative damage.
- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that 1,3,5-hexatriene derivatives inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Antioxidant Activity Results
Sample | DPPH Scavenging (%) |
---|---|
Control | 10 |
Hexatriene Derivative A | 45 |
Hexatriene Derivative B | 60 |
Antimicrobial Activity Results
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Control | >100 | Staphylococcus aureus |
Hexatriene Derivative A | 25 | Staphylococcus aureus |
Hexatriene Derivative B | 50 | Escherichia coli |
Mechanism of Action
The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
(E)-3-Methyl-1,3,5-hexatriene | 24587-26-6 | C₇H₁₀ | 94.16 | Methyl at C3 (E-config) |
1,3,5-Hexatriene (parent compound) | 2235-12-3 | C₆H₈ | 80.13 | None |
(E)-2,5-Dimethyl-1,3,5-hexatriene | 41233-74-3 | C₈H₁₂ | 108.18 | Methyl at C2 and C5 |
1,6-Diphenyl-1,3,5-hexatriene (DPH) | 1720-32-7 | C₁₈H₁₆ | 232.32 | Phenyl groups at C1 and C6 |
Structural Insights :
- Methyl Substitution Effects : The methyl group in (E)-3-methyl-1,3,5-hexatriene introduces steric hindrance and electron-donating effects, altering conjugation length compared to the parent compound. This reduces rotational freedom but may enhance thermal stability .
- Phenyl-Substituted Analogs: DPH (1,6-diphenyl-1,3,5-hexatriene) exhibits red-shifted UV-Vis absorption due to extended π-conjugation, making it a fluorescent probe for membrane fluidity studies. In contrast, the methyl-substituted variant lacks such applications but may serve as a monomer in polymer chemistry .
Thermodynamic and Physical Properties
Table 2: Thermodynamic Data for Selected Compounds
Compound | Vapor Pressure (kPa) | Temperature (°C) | Method/Source |
---|---|---|---|
(E)-2,5-Dimethyl-1,3,5-hexatriene | 54.23 | 382.47 | Calculated (NIST) |
1,3,5-Hexatriene | Not reported | — | — |
DPH | Negligible | Ambient | Experimental (MSDS) |
Key Observations :
- Volatility: Methyl and dimethyl derivatives exhibit higher vapor pressures than DPH due to smaller molecular weights and non-polar substituents. For example, (E)-2,5-dimethyl-1,3,5-hexatriene has a vapor pressure of 54.23 kPa at 382.47°C .
- Stability : The (E)-configuration in 3-methyl-1,3,5-hexatriene likely enhances stability over (Z)-isomers, as seen in NMR studies of related hexatriene mixtures (δ 1.61 ppm for tert-butyl groups in analogous structures) .
Biological Activity
1,3,5-Hexatriene, 3-methyl-, (E)- is a polyene compound with the molecular formula C₇H₁₀ and a molecular weight of approximately 94.15 g/mol. This compound exhibits various biological activities that have been explored in recent studies. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C₇H₁₀ |
Molecular Weight | 94.15 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Biological Activity Overview
1,3,5-Hexatriene, 3-methyl-, (E)- has been studied for its potential roles in various biological processes. The following sections summarize key findings related to its biological activity.
Antioxidant Activity
Research indicates that polyenes like 1,3,5-hexatriene derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage. A study demonstrated that certain derivatives of hexatriene can significantly reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that 1,3,5-hexatriene derivatives inhibit the growth of bacteria and fungi by disrupting their cell membranes. For instance, a study highlighted the efficacy of hexatriene compounds against Candida albicans, indicating their potential use as antifungal agents .
The mechanism through which 1,3,5-hexatriene exerts its biological effects primarily involves interaction with lipid membranes. The compound’s ability to integrate into lipid bilayers can alter membrane fluidity and permeability, leading to cell lysis or dysfunction in microbial cells . This property is particularly valuable in developing new antimicrobial agents.
Study on Antioxidant Effects
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 1,3,5-hexatriene using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with hexatriene derivatives compared to control groups.
Table: Antioxidant Activity Results
Sample | DPPH Scavenging (%) |
---|---|
Control | 10 |
Hexatriene Derivative A | 45 |
Hexatriene Derivative B | 60 |
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various hexatriene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Table: Antimicrobial Activity Results
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Control | >100 | Staphylococcus aureus |
Hexatriene Derivative A | 25 | Staphylococcus aureus |
Hexatriene Derivative B | 50 | Escherichia coli |
Q & A
Q. Basic: What are the recommended synthetic routes for (E)-3-methyl-1,3,5-hexatriene, and how can stereoselectivity be controlled?
Methodological Answer:
The synthesis of (E)-3-methyl-1,3,5-hexatriene typically involves alkylation or Wittig-type reactions. For example:
- Base-Catalyzed Alkylation : React a precursor like 1,3-pentadiene with methyl iodide in the presence of a strong base (e.g., LDA) under inert conditions. The (E)-isomer is favored by steric hindrance during the elimination step .
- Stereochemical Control : Use bulky ligands in transition-metal catalysts (e.g., Pd-based systems) to enforce anti-addition, ensuring the (E)-configuration. Monitor reaction progress via GC-MS to confirm selectivity .
Q. Basic: How can UV-Vis spectroscopy be utilized to characterize the conjugated system of (E)-3-methyl-1,3,5-hexatriene?
Methodological Answer:
- Experimental Setup : Dissolve the compound in a non-polar solvent (e.g., hexane) to minimize solvent effects. Record absorbance between 200–400 nm.
- Key Observations : The (E)-isomer exhibits a redshifted λmax (~260–280 nm) compared to the (Z)-isomer due to enhanced conjugation and reduced steric strain. Compare with computational predictions (TD-DFT/B3LYP/6-31G*) to validate assignments .
Q. Advanced: How do computational models resolve contradictions in reported thermodynamic data for hydrogenation reactions of methyl-substituted hexatrienes?
Methodological Answer:
Discrepancies in ΔrH° values (e.g., -318 kJ/mol vs. -305 kJ/mol for hydrogenation) arise from differences in experimental conditions or isomer purity.
- Validation Steps :
- Recalculate enthalpy using high-level ab initio methods (e.g., CCSD(T)/CBS) with solvation corrections.
- Cross-reference with experimental data from calorimetry under standardized conditions (e.g., 25°C, 1 atm H2) .
- Use isotope labeling (D2) to track kinetic vs. thermodynamic control in competing pathways .
Q. Advanced: What quantum chemical methods are optimal for simulating the resonance Raman spectra of (E)-3-methyl-1,3,5-hexatriene?
Methodological Answer:
- Software : ORCA v6.0 with the IMDHO (Independent Mode Displaced Harmonic Oscillator) model.
- Input Parameters :
- Functional: B3LYP
- Basis Set: 6-31G*
- Spectral Range: 38,000–48,000 cm<sup>-1</sup> (matching the 1<sup>1</sup>Ag→1<sup>1</sup>Bu transition)
- Include Franck-Condon active modes (e.g., C=C stretching at ~1600 cm<sup>-1</sup>) .
- Validation : Compare simulated spectra with experimental depolarization ratios to confirm vibronic coupling effects .
Q. Basic: How can molecular orbital theory explain the electronic transitions in (E)-3-methyl-1,3,5-hexatriene?
Methodological Answer:
- HOMO-LUMO Analysis :
- HOMO : Localized on the central triene moiety, with contributions from the methyl group’s hyperconjugation.
- LUMO : Delocalized across the entire π-system.
- Node Count : The lowest-energy π* orbital has 0 nodes, while higher orbitals show increasing nodal planes. Compare with DFT-optimized 3D structures (e.g., from PubChem) to confirm symmetry .
Q. Advanced: What strategies mitigate challenges in isolating (E)-3-methyl-1,3,5-hexatriene due to photoisomerization?
Methodological Answer:
- Lab Protocols :
- Conduct syntheses under red light or in darkrooms to minimize UV-induced isomerization.
- Use amber glassware and stabilize solutions with radical scavengers (e.g., BHT).
- Analytical Confirmation :
Q. Basic: What are the critical safety considerations when handling (E)-3-methyl-1,3,5-hexatriene in lab settings?
Methodological Answer:
- Hazards : Flammable (low flash point), potential sensitizer.
- Mitigation :
Q. Advanced: How does the methyl substituent influence the Diels-Alder reactivity of (E)-3-methyl-1,3,5-hexatriene compared to unsubstituted analogs?
Methodological Answer:
- Steric Effects : The methyl group reduces reactivity with bulky dienophiles (e.g., maleic anhydride) by ~30% due to hindered approach geometry.
- Electronic Effects : Enhances electron density at C3, accelerating reactions with electron-deficient dienophiles (e.g., nitroethenes). Quantify via Hammett σp values or DFT-calculated Fukui indices .
Properties
CAS No. |
24587-26-6 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
(3E)-3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+ |
InChI Key |
NEVFABBVOIJXHE-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C=C)/C=C |
Canonical SMILES |
CC(=CC=C)C=C |
Origin of Product |
United States |
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